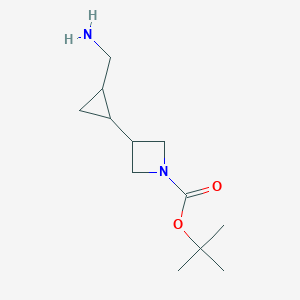![molecular formula C11H17BO4 B15312364 [5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]methanol](/img/structure/B15312364.png)
[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]methanol: is an organic compound that features a furan ring substituted with a boronate ester and a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]methanol typically involves the borylation of a furan derivative. One common method includes the reaction of 5-bromo-2-furaldehyde with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction proceeds under mild conditions, often at room temperature, and yields the desired boronate ester. The hydroxymethyl group can be introduced via reduction of the aldehyde group using reagents such as sodium borohydride.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde precursor can be reduced to the hydroxymethyl derivative using sodium borohydride.
Substitution: The boronate ester can undergo Suzuki-Miyaura coupling reactions with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, aqueous medium.
Reduction: Sodium borohydride, methanol.
Substitution: Palladium catalyst, aryl halides, base (e.g., potassium carbonate), organic solvent (e.g., toluene).
Major Products:
Oxidation: 5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylic acid.
Reduction: [5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]methanol.
Substitution: Biaryl compounds with various aryl groups.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Materials Science: It can be incorporated into polymers to impart unique properties such as enhanced thermal stability and conductivity.
Biology and Medicine:
Drug Development: The boronate ester moiety is of interest in the design of enzyme inhibitors, particularly those targeting proteases.
Bioconjugation: The compound can be used to attach biomolecules to surfaces or other molecules via boronate ester linkages.
Industry:
Catalysis: The compound can serve as a ligand in catalytic processes, enhancing the efficiency and selectivity of various reactions.
Sensors: It can be used in the development of sensors for detecting sugars and other biomolecules due to the boronate ester’s affinity for diols.
Mecanismo De Acción
The mechanism by which [5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]methanol exerts its effects largely depends on its application. In organic synthesis, the boronate ester acts as a nucleophile in cross-coupling reactions, forming new carbon-carbon bonds. In biological systems, the boronate ester can form reversible covalent bonds with diols, which is useful in enzyme inhibition and sensor applications.
Comparación Con Compuestos Similares
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronate ester used in similar cross-coupling reactions.
Bis(pinacolato)diboron: Another boron-containing compound used in borylation reactions.
Catecholborane: Used in hydroboration reactions and has similar reactivity to [5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]methanol.
Uniqueness:
Functional Groups: The presence of both a boronate ester and a hydroxymethyl group makes this compound unique, allowing it to participate in a wider range of chemical reactions.
Applications: Its dual functionality makes it versatile in both organic synthesis and biological applications, unlike simpler boronate esters which may be limited to specific types of reactions.
Propiedades
IUPAC Name |
[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO4/c1-10(2)11(3,4)16-12(15-10)9-6-5-8(7-13)14-9/h5-6,13H,7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHHWCRQOGFQKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(O2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.06 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(tert-Butoxycarbonyl)-8-fluoro-2,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B15312293.png)
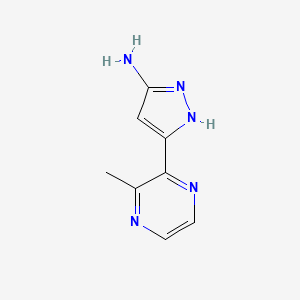
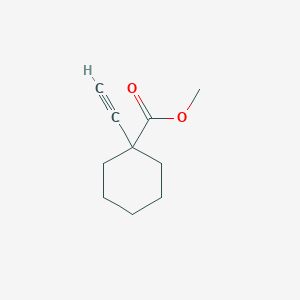
![1-[4-(Methylamino)piperidin-1-yl]propan-1-onedihydrochloride](/img/structure/B15312316.png)
![rac-5-({[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}methyl)-1-methyl-1H-pyrazole-3-carboxylic acid](/img/structure/B15312322.png)

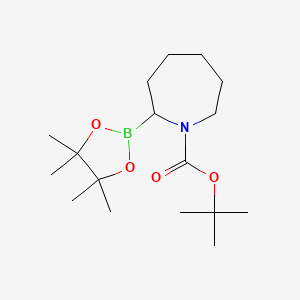


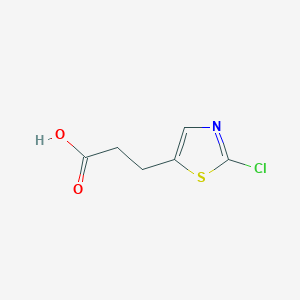
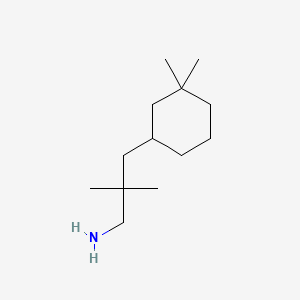
![(1R)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-aminedihydrochloride](/img/structure/B15312352.png)
